![molecular formula C20H22FN3O5S B2842347 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-21-7](/img/structure/B2842347.png)
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H22FN3O5S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : Researchers have investigated its potential as an anticancer agent, particularly in inhibiting tumor growth and metastasis . Further studies are needed to elucidate its precise mechanisms and efficacy against specific cancer types.
- Application : N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has been identified as a novel inhibitor of ENTs, with selectivity for ENT2 over ENT1. It may have implications in chemotherapy and adenosine-related disorders .
- Application : Modifications to the benzene moiety and halogen substitutions near the fluorophenyl ring significantly impact inhibitory effects on ENT1 and ENT2. Compound 3c emerged as a potent inhibitor, acting irreversibly and non-competitively .
- Application : Pyrazolopyrimidin-4-one derivatives, structurally related to our compound, have shown potent antitumor activity. Investigating its efficacy against specific cancer cell lines is essential.
- Application : Some derivatives of this compound exhibit loss of cell viability in MCF-10A cells, comparable to the PARP inhibitor Olaparib . Further studies could explore its potential as a PARP inhibitor.
Cancer Research and Chemotherapy
Nucleoside Transporter Inhibition
Structure-Activity Relationship Studies
Antitumor Activity
Cell Viability and PARP Inhibition
Crystal Structure Insights
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c21-16-3-1-2-4-17(16)23-8-10-24(11-9-23)30(26,27)12-7-22-20(25)15-5-6-18-19(13-15)29-14-28-18/h1-6,13H,7-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGGOXVFLTVTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
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